

Toxicological Profile of alpha-Zearalenol: A Technical Guide

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Compound of Interest

Compound Name: *alpha-Zearalenol*

Cat. No.: *B1239451*

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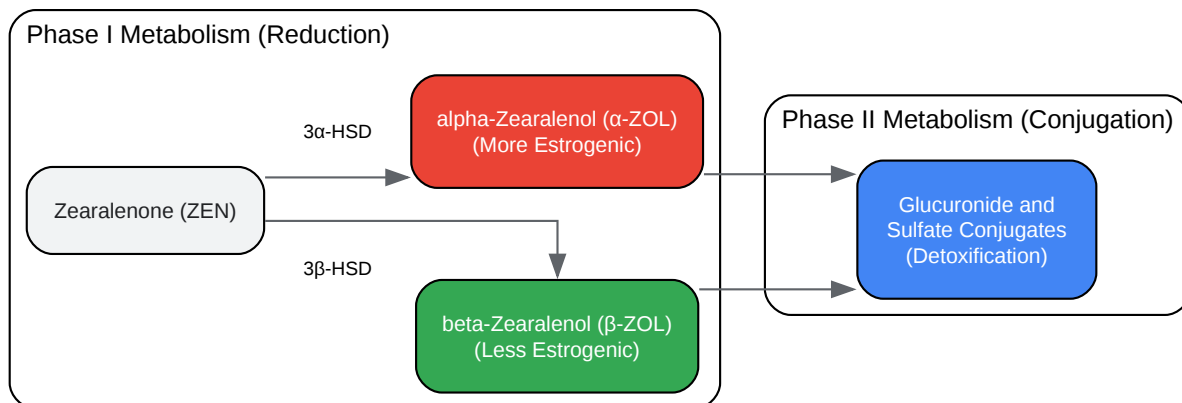
Executive Summary: **Alpha-Zearalenol** (α -ZOL) is a potent mycotoxin and the primary estrogenic metabolite of zearalenone (ZEN), a compound produced by *Fusarium* species fungi that commonly contaminate cereal crops.[1][2][3] Due to its structural similarity to endogenous estrogens, α -ZOL exhibits significant biological activity, primarily by interacting with estrogen receptors.[2][4] Its estrogenic potency is approximately three to four times greater than that of its parent compound, ZEN.[2] This activity underlies its primary toxicological effects, including reproductive toxicity, endocrine disruption, and the stimulation of hormone-dependent cancer cell proliferation.[1][5] Furthermore, its metabolites have been implicated in genotoxicity through the generation of oxidative DNA damage.[6] This document provides a comprehensive technical overview of the toxicological profile of α -ZOL, detailing its metabolic pathways, mechanisms of action, and key toxicological endpoints, supported by quantitative data and experimental methodologies.

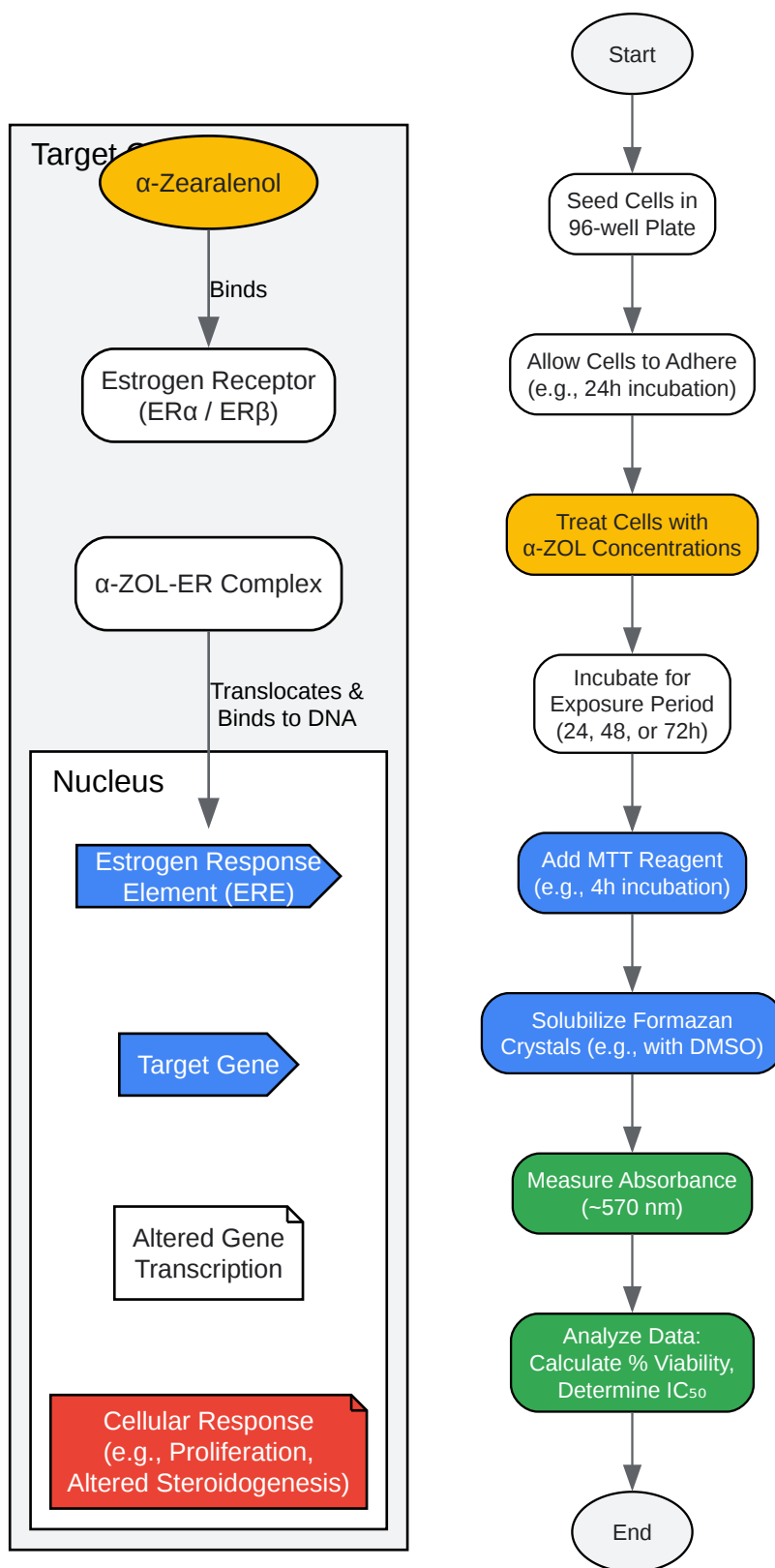
Metabolism and Pharmacokinetics

Zearalenone, upon ingestion, is rapidly metabolized in the liver and intestines.[2][7] The primary metabolic pathway involves the reduction of ZEN's ketone group by hydroxysteroid dehydrogenases (HSDs), leading to the formation of two stereoisomeric metabolites: α -zearalenol (α -ZOL) and β -zearalenol (β -ZOL).[7][8]

In humans and pigs, the formation of α -ZOL is favored over β -ZOL.[2][9] This is toxicologically significant, as hydroxylation to α -ZOL is considered an activation process, yielding a metabolite with substantially higher estrogenic activity, while the production of β -ZOL is a deactivation or

detoxification step.^{[7][10]} These metabolites can be further conjugated with glucuronic acid or sulfates to facilitate their elimination from the body.^{[7][8][11]} This glucuronidation is a detoxification reaction that significantly reduces estrogenic activity.^[11]





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